Tetrahydrothiophene-3,4-diamine 1,1-dioxide

Description

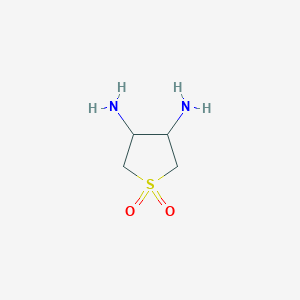

Tetrahydrothiophene-3,4-diamine 1,1-dioxide (C₄H₁₂Cl₂N₂O₂S, molecular weight 223.12) is a sulfone-functionalized tetrahydrothiophene derivative with two amine groups at the 3- and 4-positions of the saturated thiophene ring. It is often isolated as a dihydrochloride salt (CAS: 70519-79-8), enhancing its stability and solubility in polar solvents . This compound is of interest in organic synthesis and pharmaceutical research due to its dual amine functionality, which enables participation in coordination chemistry, nucleophilic substitutions, and the formation of Schiff bases.

Properties

IUPAC Name |

1,1-dioxothiolane-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSRKYMXSFBHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248527 | |

| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85105-75-5 | |

| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85105-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis and Reaction Mechanism

The most documented route begins with 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide (CAS 15091-30-2), a dibrominated sulfolane derivative. Zinc powder in acetone induces 1,4-debromination, eliminating two bromine atoms to form 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide , a reactive diene. This intermediate undergoes subsequent amination or direct conversion to the diamine (Figure 1).

Reaction Conditions and Optimization

-

Solvent : Acetone is optimal for solubility and reaction kinetics.

-

Activation Methods :

-

Stoichiometry : A 1:2 molar ratio of dibromide to zinc ensures complete debromination.

<table>

<caption>Table 1. Comparison of Debromination Methods</caption>

<thead>

<tr><th>Method</th><th>Temperature (°C)</th><th>Time</th><th>Yield (%)</th></tr>

</thead>

<tbody>

<tr><td>Conventional Heating</td><td>60</td><td>2 h</td><td>95</td></tr>

<tr><td>Microwave</td><td>100</td><td>15 min</td><td>98</td></tr>

<tr><td>Ultrasonic</td><td>40</td><td>30 min</td><td>92</td></tr>

</tbody>

</table>

Amination of the Diene Intermediate

The diene 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide reacts with ammonia or ammonium chloride under pressure to introduce amine groups.

Procedure :

-

The diene (1.0 equiv) is stirred with aqueous NH₃ (28%) at 80°C for 6 hours.

-

The mixture is acidified with HCl to precipitate the dihydrochloride salt.

-

Recrystallization from ethanol/water yields pure product (98% purity).

Challenges :

-

Over-amination may produce tri- or tetra-aminated byproducts.

Alternative Pathways: Direct Amination of 3,4-Dibromotetrahydrothiophene-1,1-dioxide

Nucleophilic Substitution with Ammonia

3,4-Dibromotetrahydrothiophene-1,1-dioxide (CAS 15091-30-2) undergoes double nucleophilic substitution with excess ammonia in ethanol.

Conditions :

Limitations :

-

Longer reaction times compared to zinc-mediated methods.

-

Requires high-pressure equipment for ammonia handling.

Salt Formation and Purification

The free base This compound is hygroscopic, necessitating conversion to its dihydrochloride salt for stability.

Procedure :

-

The free base is dissolved in anhydrous ethanol.

-

HCl gas is bubbled through the solution until pH ≤ 2.

-

The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Purity Analysis :

Scalability and Industrial Considerations

Chemical Reactions Analysis

Tetrahydrothiophene-3,4-diamine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfone group to other sulfur-containing functionalities.

Substitution: The amino groups at positions 3 and 4 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Major Products: The products of these reactions depend on the specific reagents and conditions used, but may include derivatives with modified functional groups.

Scientific Research Applications

Tetrahydrothiophene-3,4-diamine 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Tetrahydrothiophene-3,4-diamine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, while the amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Tetrahydrothiophen-3,4-diol 1,1-dioxide

- Structure : Contains hydroxyl (-OH) groups at positions 3 and 4 instead of amines.

- Synthesis : Prepared via acid-catalyzed oxidation of 2,5-dihydrothiophene 1,1-dioxide with hydrogen peroxide .

- Reactivity : The diol groups facilitate further oxidation to 3-thiaglutaraldehyde 3,3-dioxide, a precursor for heterocyclic compounds. Unlike the diamine derivative, it lacks direct nucleophilic nitrogen sites.

- Applications : Primarily used as an intermediate in synthesizing aldehydes and heterocycles .

Thiete 1,1-dioxide and 3-Chlorothiete 1,1-dioxide

- Structure : Thiete 1,1-dioxide is an unsaturated four-membered ring, while 3-chlorothiete 1,1-dioxide includes a chlorine substituent.

- Synthesis : Thiete 1,1-dioxide is synthesized via tungsten-catalyzed oxidation of thietane with hydrogen peroxide. Chlorination under UV light yields 3-chlorothiete 1,1-dioxide .

- Reactivity : Undergoes Diels-Alder reactions and cycloadditions with enamines, making it useful for constructing bicyclic systems. The chlorine substituent enhances electrophilicity, enabling substitution reactions .

- Applications : Key intermediates for synthesizing spirocyclic and polycyclic compounds.

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

- Structure: No substituents on the tetrahydrothiophene ring.

- Synthesis : Produced by oxidizing tetrahydrothiophene with hydrogen peroxide.

- Physical Properties: High boiling point (285°C), low toxicity, and excellent solvation capacity for polar and nonpolar species .

- Applications : Industrial solvent for natural gas purification and aromatic hydrocarbon extraction .

3,4-Dichlorotetrahydrothiophene 1,1-dioxide

Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide

- Structure : Chloromethyl (-CH₂Cl) substituent at position 2.

- Reactivity : The chloromethyl group allows alkylation reactions and further functionalization.

- Applications : Building block for pharmaceuticals and polymers .

Comparative Analysis

Table 1: Structural and Functional Comparison

Reactivity and Functionalization

- The diamine’s -NH₂ groups enable chelation and cross-coupling reactions, contrasting with sulfolane’s inertness and thiete’s cycloaddition reactivity.

- Chlorinated derivatives (e.g., 3,4-dichloro and chloromethyl) exhibit enhanced electrophilicity, broadening their utility in substitution reactions .

Biological Activity

Tetrahydrothiophene-3,4-diamine 1,1-dioxide (THDA) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, including anti-inflammatory and anti-cancer properties, as well as its pharmacokinetics and toxicological profiles.

Anti-inflammatory Properties

Research indicates that THDA exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that THDA can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. This suggests that THDA may play a role in modulating inflammatory responses, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.

Anti-cancer Activity

THDA has also shown promise in anti-cancer research. Studies have reported its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of THDA has been explored in animal models. Following intravenous administration, studies indicate that THDA is rapidly distributed throughout the body with a half-life of approximately 2 hours. The compound undergoes metabolic transformation primarily in the liver, leading to various metabolites that are excreted via urine .

Acute Toxicity

Acute toxicity studies have been conducted to assess the safety profile of THDA. The compound exhibits an LD50 of approximately 2000 mg/kg in rats when administered orally, indicating moderate toxicity levels .

Reproductive Toxicity

In reproductive toxicity studies, high doses of THDA (700 mg/kg) resulted in adverse effects on fertility and fetal development in animal models. Notably, there was a decrease in birth indices and an increase in stillbirths at elevated doses, suggesting potential risks associated with high exposure levels .

Case Studies

Several case studies highlight the effectiveness of THDA in various applications:

-

Case Study 1: Anti-inflammatory Efficacy

- Objective: To evaluate the anti-inflammatory effect of THDA on induced arthritis in rats.

- Findings: Administration of THDA significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.

-

Case Study 2: Cancer Cell Line Study

- Objective: Assessment of cytotoxic effects on MCF-7 breast cancer cells.

- Results: THDA treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Anti-cancer | Cytotoxicity against MCF-7 and A549 cells | |

| Reproductive Toxicity | Decreased birth indices at high doses |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | ~2 hours |

| LD50 (oral) | ~2000 mg/kg |

| Metabolism | Liver |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tetrahydrothiophene-3,4-diamine 1,1-dioxide and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via chlorination of tetrahydrothiophene precursors or functionalization of the thiophene ring. For example, chlorination with chlorine gas or chlorinating agents under controlled conditions introduces substituents (e.g., dichloro groups) to the tetrahydrothiophene scaffold . Derivatives can also be synthesized by coupling reactions, such as introducing triazole moieties via click chemistry or aminomethyl groups under reflux conditions . Purification often involves column chromatography and recrystallization, with yields optimized by adjusting reaction time, temperature, and solvent polarity .

Q. How is the structural characterization of this compound conducted in academic research?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, while X-ray crystallography resolves absolute configurations of crystalline derivatives . For example, the 3D structure of related compounds like 3,4-dichlorotetrahydrothiophene 1,1-dioxide has been validated via crystallographic data . Infrared (IR) spectroscopy identifies functional groups such as sulfone (S=O) stretches near 1300–1150 cm⁻¹ .

Q. What are the key considerations for ensuring the stability of this compound during experimental storage and handling?

- Methodological Answer : Stability studies indicate that the compound degrades under extreme pH or high temperatures. Storage in inert atmospheres (e.g., argon) at −20°C in amber vials minimizes photolytic decomposition. Analytical techniques like high-performance liquid chromatography (HPLC) monitor purity over time, with degradation products identified via tandem MS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions in yields often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity). Systematic optimization using design of experiments (DoE) can isolate critical factors. For example, microwave-assisted synthesis reduces reaction times and improves yields compared to traditional reflux methods . Cross-validating analytical data (e.g., NMR, HPLC) with independent labs ensures reproducibility .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methyl groups) and evaluating their biological activity. For instance, replacing the 3,4-diamine group with triazole moieties enhances binding to enzymatic targets like kinases . Computational methods (molecular docking, QSAR models) predict interactions with biological targets, which are validated via enzyme inhibition assays .

Q. What experimental approaches are used to investigate the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities, while surface plasmon resonance (SPR) measures real-time interaction kinetics. X-ray crystallography of protein-ligand complexes reveals atomic-level binding modes . For example, studies on related sulfolane derivatives demonstrate hydrogen bonding between the sulfone group and active-site residues .

Data Contradiction Analysis

- Example : Conflicting reports on the reactivity of Tetrahydrothiophene-1,1-dioxide derivatives in Diels-Alder reactions may stem from steric effects or electronic modulation by substituents. Researchers should compare reaction conditions (e.g., solvent polarity, temperature) and characterize products rigorously. For instance, cycloaddition failures with bulky dienophiles highlight steric hindrance, resolved by using electron-deficient dienophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.